molecular formula C9H14O3 B14397856 Methyl 5-hydroxy-6-methylhepta-2,6-dienoate CAS No. 88376-89-0

Methyl 5-hydroxy-6-methylhepta-2,6-dienoate

Cat. No.: B14397856
CAS No.: 88376-89-0
M. Wt: 170.21 g/mol
InChI Key: YRVLIBFLWWTSFT-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-6-methylhepta-2,6-dienoate is an organic compound with the molecular formula C9H14O3 It is a derivative of heptadienoic acid and is characterized by the presence of both hydroxyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-6-methylhepta-2,6-dienoate typically involves the esterification of 5-hydroxy-6-methylhepta-2,6-dienoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 5-hydroxy-6-methylhepta-2,6-dienoic acid and methanol to the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-6-methylhepta-2,6-dienoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of methyl 5-oxo-6-methylhepta-2,6-dienoate.

    Reduction: Formation of methyl 5-hydroxy-6-methylheptanol.

    Substitution: Formation of methyl 5-chloro-6-methylhepta-2,6-dienoate.

Scientific Research Applications

Methyl 5-hydroxy-6-methylhepta-2,6-dienoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-6-methylhepta-2,6-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hydroxyheptanoate: Similar structure but lacks the conjugated diene system.

    Methyl 6-methylhepta-2,6-dienoate: Similar structure but lacks the hydroxyl group.

Uniqueness

Methyl 5-hydroxy-6-methylhepta-2,6-dienoate is unique due to the presence of both hydroxyl and ester groups, along with a conjugated diene system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

88376-89-0

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 5-hydroxy-6-methylhepta-2,6-dienoate

InChI

InChI=1S/C9H14O3/c1-7(2)8(10)5-4-6-9(11)12-3/h4,6,8,10H,1,5H2,2-3H3

InChI Key

YRVLIBFLWWTSFT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC=CC(=O)OC)O

Origin of Product

United States

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